GW842166X
Overview
Description
GW842166 is a synthetic compound that acts as a potent and selective agonist for the cannabinoid receptor type 2 (CB2). It has a unique chemical structure based on a pyrimidine core and is known for its analgesic, anti-inflammatory, and anti-hyperalgesic properties . Unlike other cannabinoids, GW842166 does not exhibit cannabis-like behavioral effects due to its extremely low affinity for the cannabinoid receptor type 1 (CB1) .
Mechanism of Action
Target of Action
GW842166X is a potent and selective cannabinoid CB2 receptor agonist . The CB2 receptors are primarily found in the peripheral nervous system and immune cells, and their activation has been associated with anti-inflammatory and analgesic effects .
Mode of Action
This compound interacts with its primary target, the CB2 receptor, by binding to it and activating it . This activation leads to a series of intracellular events that result in the therapeutic effects of the compound .
Biochemical Pathways
The activation of CB2 receptors by this compound has been shown to exert neuroprotective effects . It decreases the action potential firing of neurons, likely due to a decrease in hyperpolarization-activated currents (Ih) and a shift of the half-activation potential (V1/2) of Ih to a more hyperpolarized level . This may reduce the vulnerability of dopamine neurons to 6-OHDA by decreasing the action potential firing of these neurons and the associated calcium load .
Result of Action
This compound has shown protective effects against the 6-hydroxydopamine (6-OHDA)-induced loss of dopamine neurons and its associated motor function deficits in mice . It has also been found to alleviate osteoarthritis by repressing LPS-mediated chondrocyte catabolism .
Preparation Methods
The synthesis of GW842166 involves several steps, starting with the preparation of the pyrimidine core. . The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Chemical Reactions Analysis
GW842166 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine core.
Substitution: The compound can undergo substitution reactions, particularly at the positions of the chlorine atoms on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
GW842166 has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Pain Management: GW842166 has shown promising results in alleviating pain, particularly inflammatory pain, without the psychoactive effects associated with other cannabinoids.
Inflammation: The compound has potent anti-inflammatory properties, making it a potential candidate for treating various inflammatory conditions.
Comparison with Similar Compounds
GW842166 is unique in its selective activation of the cannabinoid receptor type 2 (CB2) without significant affinity for the cannabinoid receptor type 1 (CB1). This selectivity reduces the risk of psychoactive effects commonly associated with other cannabinoids. Similar compounds include:
JWH-133: Another selective CB2 agonist with anti-inflammatory properties.
AM1241: A CB2 agonist known for its analgesic effects.
HU-308: A highly selective CB2 agonist with potential therapeutic applications in pain and inflammation.
These compounds share similar mechanisms of action but differ in their chemical structures and specific therapeutic applications.
Properties
IUPAC Name |
2-(2,4-dichloroanilino)-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2F3N4O2/c19-11-1-2-14(13(20)7-11)26-17-25-9-12(15(27-17)18(21,22)23)16(28)24-8-10-3-5-29-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,24,28)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQYWUXBZHPIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)C2=CN=C(N=C2C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216786 | |
Record name | GW-842,166X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666260-75-9 | |
Record name | 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=666260-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GW 842166 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666260759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW842166 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GW-842,166X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW842166 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL1I6P2DZ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of GW842166?
A: GW842166 is a selective agonist of the cannabinoid receptor type 2 (CB2). [, ] This means it binds to and activates CB2 receptors, which are primarily found on immune cells and in the central nervous system.
Q2: How does GW842166's activation of CB2 receptors translate to potential therapeutic effects in Parkinson’s disease?
A: Research suggests that GW842166 may exert neuroprotective effects in Parkinson's disease models. In a study using a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease, GW842166 treatment improved motor function and reduced the loss of dopamine neurons. [, ] These effects were blocked by a CB2 antagonist, indicating a CB2-dependent mechanism.
Q3: What is known about the potential anxiolytic and antidepressant effects of GW842166?
A: Preclinical studies suggest that GW842166 may also have anxiolytic and antidepressant-like effects in the context of Parkinson's disease. In the 6-OHDA mouse model, GW842166 ameliorated anxiety- and depression-like behaviors, again through a mechanism involving CB2 receptor activation. []
Q4: Has GW842166 demonstrated efficacy in other models of pain besides Parkinson’s disease?
A: While GW842166 showed analgesic effects in a rat model of inflammatory pain, it failed to demonstrate clinically meaningful analgesia in a study involving acute dental pain after third molar extraction. [, ] Furthermore, in a chronic primary pain mouse model, GW842166 did not alleviate pain, highlighting the complex nature of pain and the limitations of preclinical models in predicting clinical efficacy. []
Q5: Are there any computational studies investigating the interaction of GW842166 with the CB2 receptor?
A: Yes, molecular dynamics simulations and free energy calculations have been employed to understand the binding mechanism of GW842166 to the human CB2 receptor. [] These studies provided insights into the critical residues involved in ligand binding and helped define structural requirements for CB2 agonists.
Q6: What is known about the structure-activity relationship (SAR) of GW842166?
A: Research efforts have focused on modifying the structure of GW842166 to develop novel CB2 agonists with improved properties. For example, quinazoline/pyrimidine-2,4(1H,3H)-dione derivatives based on the GW842166 scaffold have been synthesized and evaluated for their CB2 agonist potency, selectivity, and physicochemical characteristics. [] These studies help refine our understanding of how specific structural features influence the compound's interaction with the CB2 receptor and its overall pharmacological profile.
Q7: Has GW842166 been investigated as a potential therapeutic target in other diseases?
A: Beyond its potential in Parkinson's disease and pain management, research suggests GW842166 might have therapeutic benefits in other conditions. One study indicated its potential in alleviating osteoarthritis by suppressing cartilage degradation mediated by lipopolysaccharide (LPS) in mice. [] Another study highlighted its role in ameliorating psoriasis-like skin lesions by inhibiting inflammation and oxidative stress. [] These findings warrant further investigation into the potential therapeutic applications of GW842166 in various inflammatory and immune-related disorders.
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